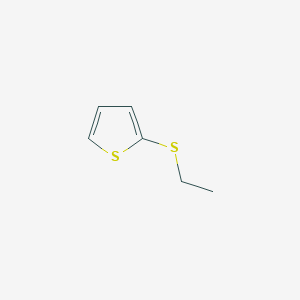
3-Acetamido-4-nitrophthalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetamido-4-nitrophthalic acid is an organic compound with the molecular formula C10H8N2O7 It is a derivative of phthalic acid, characterized by the presence of acetamido and nitro functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetamido-4-nitrophthalic acid typically involves the nitration of phthalic anhydride followed by acetylation. One common method includes dissolving 3-nitrophthalic acid in sodium hydroxide aqueous solution, adding a reducer and a catalyst, heating to 70-80°C, and stirring for 1-20 hours. The resulting product is then recrystallized to obtain 3-amino phthalic acid. This intermediate is then reacted with acetic anhydride under reflux conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves large-scale nitration and acetylation reactions, with careful control of reaction conditions to ensure purity and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
3-Acetamido-4-nitrophthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction of the nitro group to an amino group is a common reaction.
Substitution: The acetamido group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite is often used for the reduction of the nitro group.
Substitution: Acetic anhydride is used for acetylation reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Acetylated products.
Aplicaciones Científicas De Investigación
3-Acetamido-4-nitrophthalic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of diaminofluorescein derivatives.
Biology: Potential antiviral agents for the treatment of diseases such as COVID-19.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 3-Acetamido-4-nitrophthalic acid involves its interaction with molecular targets through its functional groups. The acetamido group can form hydrogen bonds, while the nitro group can participate in redox reactions. These interactions can affect various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Nitrophthalic acid: Shares the nitro group but lacks the acetamido group.
4-Acetamido-3-nitrobenzoic acid: Similar structure but different positioning of functional groups.
Propiedades
Fórmula molecular |
C10H8N2O7 |
|---|---|
Peso molecular |
268.18 g/mol |
Nombre IUPAC |
3-acetamido-4-nitrophthalic acid |
InChI |
InChI=1S/C10H8N2O7/c1-4(13)11-8-6(12(18)19)3-2-5(9(14)15)7(8)10(16)17/h2-3H,1H3,(H,11,13)(H,14,15)(H,16,17) |
Clave InChI |
CKNFWTDHRRTNCP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C=CC(=C1C(=O)O)C(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



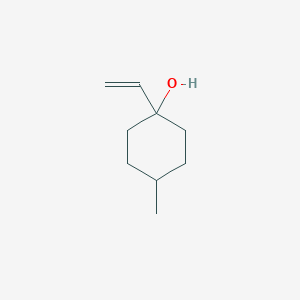
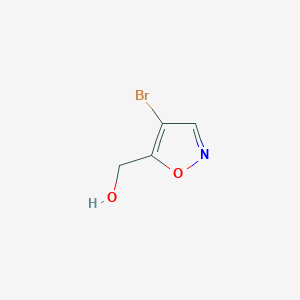

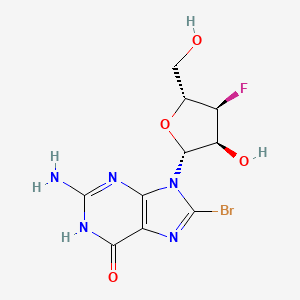

![tert-butyl (1S,4R)-1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13913375.png)
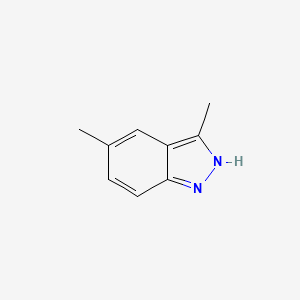
![3,27-Bis(2-ethylhexyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene-7,23-dicarbaldehyde](/img/structure/B13913398.png)
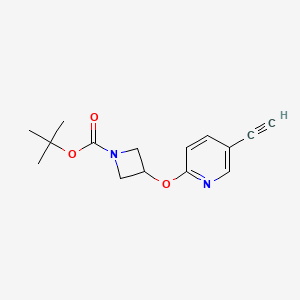
![6-Bromo-2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13913412.png)


